N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
CAS No.:
Cat. No.: VC14486297
Molecular Formula: C32H44N4O4
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H44N4O4 |
|---|---|
| Molecular Weight | 548.7 g/mol |
| IUPAC Name | N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C32H44N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-12,14,18,22-23,26,28H,3-6,9-10,13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,37) |
| Standard InChI Key | ZXMXAOYWSLZLQM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |
Introduction
The compound N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a complex organic molecule with a unique structural arrangement. It features a spiro[indene-1,4'-piperidine] core, which is linked to a cyclohexyl group and an oxazole ring. This compound is part of a broader class of molecules that have been explored for their potential biological activities.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including peptide coupling and ring formation. A common approach might involve the use of coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like DMF (N,N-dimethylformamide) to form the amide bonds .
Potential Biological Activities
Compounds with similar structures have been investigated for various biological activities, including enzyme inhibition and receptor modulation. The presence of the oxazole ring and the spiro[indene-1,4'-piperidine] moiety could confer specific interactions with biological targets.
Data Tables
Given the lack of specific data on this compound, we can consider a general outline of what might be expected in terms of physical and chemical properties:
| Property | Expected Value |
|---|---|
| Molecular Weight | >500 g/mol |
| Stereochemistry | Chiral centers present |
| Solubility | Moderate in organic solvents |
| Stability | Generally stable under standard conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume